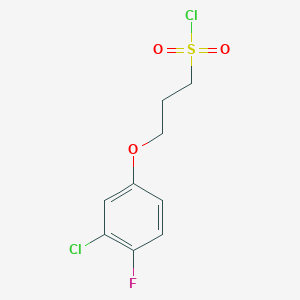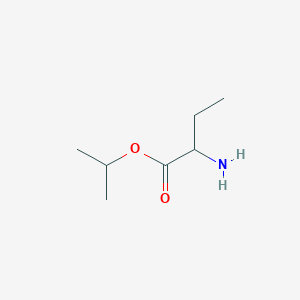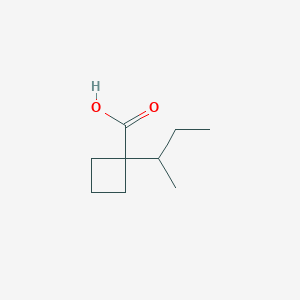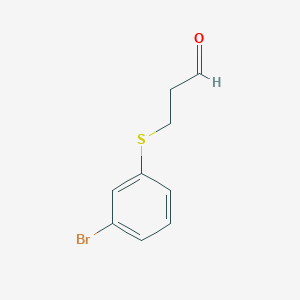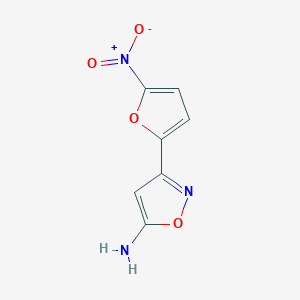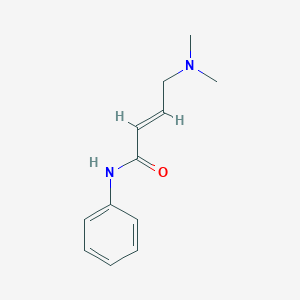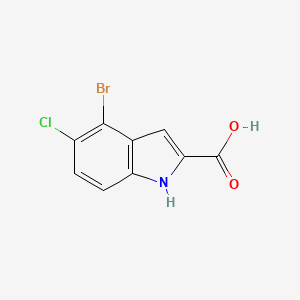
4-bromo-5-chloro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-chloro-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of indole derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to achieve selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-5-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) and various organometallic compounds are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Aplicaciones Científicas De Investigación
4-bromo-5-chloro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-1H-indole-2-carboxylic acid: Similar structure but lacks the chlorine substitution.
4-chloro-1H-indole-2-carboxylic acid: Similar structure but lacks the bromine substitution.
5-chloro-1H-indole-2-carboxylic acid: Similar structure but lacks the bromine substitution.
Uniqueness
The presence of both bromine and chlorine substitutions in 4-bromo-5-chloro-1H-indole-2-carboxylic acid makes it unique.
Propiedades
Número CAS |
2153325-59-6 |
|---|---|
Fórmula molecular |
C9H5BrClNO2 |
Peso molecular |
274.50 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrClNO2/c10-8-4-3-7(9(13)14)12-6(4)2-1-5(8)11/h1-3,12H,(H,13,14) |
Clave InChI |
PGGFUEIMCIMMMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



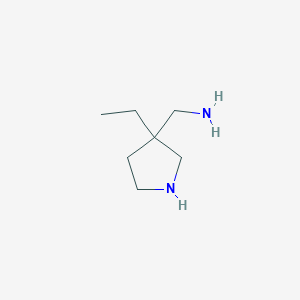

![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)
